molecular formula C7H11N3O2 B11814935 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid

2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11814935
M. Wt: 169.18 g/mol
InChI Key: GNNZDPAYDKPKCW-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in various scientific fields due to its unique structure and properties. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopropan-2-yl with imidazole-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-methanol derivatives.

Scientific Research Applications

2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-4-carboxylic acid: Lacks the 2-aminopropan-2-yl group, making it less versatile in certain reactions.

    2-Aminopropan-2-yl imidazole: Lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness

2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which provide a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-aminopropan-2-yl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-7(2,8)6-9-3-4(10-6)5(11)12/h3H,8H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

GNNZDPAYDKPKCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(N1)C(=O)O)N

Origin of Product

United States

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